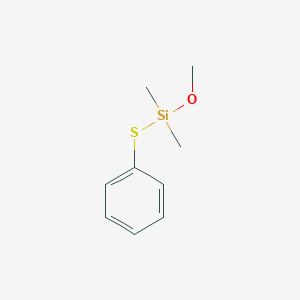
1-Oxo-1,2-diazetidin-1-ium-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxo-1,2-diazetidin-1-ium-2-olate is a nitrogen-based heterocyclic compound. It features a four-membered ring structure containing two nitrogen atoms and an oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxo-1,2-diazetidin-1-ium-2-olate can be synthesized through a [3+1] cycloaddition reaction involving isocyanides and C,N-cyclic azomethine imines . This catalyst-free protocol proceeds smoothly under mild conditions, making it an efficient method for producing the compound. The reaction typically involves mixing the reactants in an appropriate solvent and allowing the reaction to proceed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the scalability of the [3+1] cycloaddition reaction suggests that it could be adapted for large-scale production. The mild reaction conditions and the availability of starting materials make this method suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxo-1,2-diazetidin-1-ium-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-Oxo-1,2-diazetidin-1-ium-2-olate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound’s unique chemical properties make it useful in materials science, particularly in developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 1-Oxo-1,2-diazetidin-1-ium-2-olate exerts its effects involves its interaction with specific molecular targets. The compound’s ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting cell proliferation or inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
1,3-Diazetidin-2-one: Another nitrogen-based heterocyclic compound with a similar ring structure.
1,2-Diazetidine: A related compound with a four-membered ring containing two nitrogen atoms.
Uniqueness: 1-Oxo-1,2-diazetidin-1-ium-2-olate is unique due to its specific ring structure and the presence of an oxygen atom. This structural feature imparts distinct chemical properties, making it different from other similar compounds.
Propiedades
Número CAS |
57842-39-4 |
|---|---|
Fórmula molecular |
C2H4N2O2 |
Peso molecular |
88.07 g/mol |
Nombre IUPAC |
2-oxidodiazetidin-1-ium 1-oxide |
InChI |
InChI=1S/C2H4N2O2/c5-3-1-2-4(3)6/h1-2H2 |
Clave InChI |
HIMFNGBLIVOZLG-UHFFFAOYSA-N |
SMILES canónico |
C1C[N+](=O)N1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



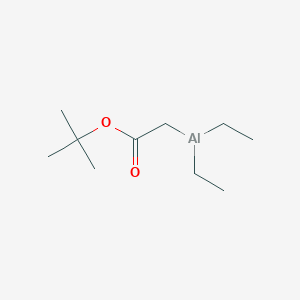
![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)
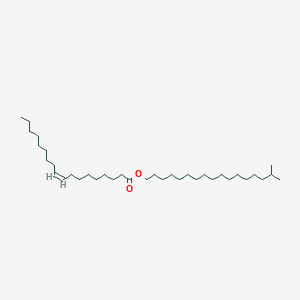
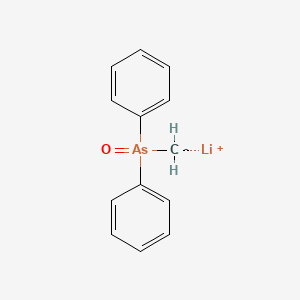
![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
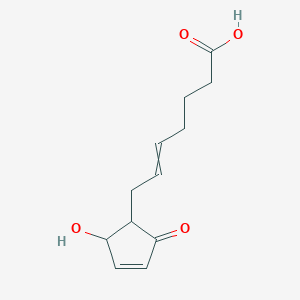
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)


